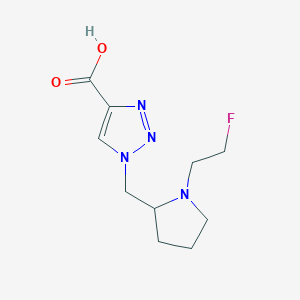

1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-((1-(2-Fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core linked to a pyrrolidine ring substituted with a 2-fluoroethyl group and a carboxylic acid moiety. The triazole ring, synthesized via click chemistry methodologies , is a common scaffold in bioactive molecules due to its stability and hydrogen-bonding capabilities. The pyrrolidine ring introduces conformational rigidity, while the fluorine atom may enhance lipophilicity and metabolic stability . Safety guidelines emphasize precautions for handling, including avoidance of heat and ignition sources .

Properties

IUPAC Name |

1-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN4O2/c11-3-5-14-4-1-2-8(14)6-15-7-9(10(16)17)12-13-15/h7-8H,1-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBBOYGVPGCYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CCF)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyrrolidine ring and a triazole moiety, which are known for their diverse applications in drug development. The molecular formula of this compound is CHFNO, with a molecular weight of approximately 228.27 g/mol.

Structural Characteristics

The presence of the triazole ring is significant as it has been associated with various biological activities, including antifungal, antibacterial, and anticancer properties. The fluoroethyl group enhances the compound's interaction potential with biological targets, making it a promising candidate for therapeutic applications. The specific structure allows for interactions with enzymes or receptors, which are crucial for its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps that can vary based on the reagents used. Techniques such as NMR spectroscopy , UV-Vis analysis , and X-ray crystallography have been employed to characterize the compound and confirm its structure.

Antimicrobial Properties

Research indicates that derivatives of 1,2,3-triazoles exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the triazole moiety can inhibit various bacterial strains effectively. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| 5n | Antitubercular | 12.5 |

| 5i | Antitubercular | 15 |

| 5m | Antitubercular | 62.5 |

Anticancer Activity

The triazole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating various signaling pathways. The carboxylic acid functionality enhances the lipophilicity of the molecule, facilitating cellular uptake.

Case Studies

- Study on Antitubercular Activity : A recent study evaluated several triazole derivatives against Mycobacterium tuberculosis. Among them, compounds with the triazole moiety showed promising results with minimal inhibitory concentrations (MICs) ranging from 12.5 to 62.5 μg/mL .

- Anticancer Mechanism Investigation : Another research focused on the mechanism of action of triazole derivatives in cancer cell lines. It was found that these compounds could significantly inhibit cell proliferation and induce apoptosis through caspase activation .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors within microbial or cancerous cells:

- Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate interactions with enzyme active sites.

- Cell Membrane Permeability : The lipophilic nature due to the pyrrolidine and carboxylic acid groups enhances membrane permeability.

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives can inhibit cancer cell proliferation. In a study focusing on caspase-3 selective SPECT tracers, triazole compounds demonstrated significant binding affinity to cancer cells, suggesting potential as anticancer agents . The incorporation of the 2-fluoroethyl group may enhance lipophilicity and cellular uptake.

Antimicrobial Properties

Triazoles are recognized for their antifungal and antibacterial activities. The presence of the pyrrolidine ring in this compound may contribute to enhanced interaction with microbial targets, making it a candidate for further development as an antimicrobial agent. Preliminary studies suggest that modifications in the triazole structure can lead to increased efficacy against resistant strains .

Neuropharmacology

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. The pyrrolidine structure is often associated with cognitive enhancement and neuroprotection. Investigations into its effects on neurotransmitter systems could reveal therapeutic benefits in conditions such as Alzheimer's disease .

Pesticide Development

The unique chemical structure of 1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid may lend itself to development as a novel pesticide. Triazole compounds are known for their fungicidal properties, and this compound could be optimized for agricultural use against fungal pathogens affecting crops.

Plant Growth Regulation

Research into triazole compounds has shown that they can act as plant growth regulators. Their application could enhance crop yield and stress resistance by modulating plant hormonal pathways. This application warrants further exploration through field trials and phytotoxicity assessments .

Polymer Chemistry

The incorporation of triazole units into polymer matrices can enhance thermal stability and mechanical properties. This compound could serve as a building block for synthesizing advanced materials with specific functionalities, such as improved fire resistance or enhanced barrier properties.

Sensors and Electronics

Due to the electronic properties of triazoles, this compound may find applications in sensor technology. Its ability to interact with various analytes could be harnessed for developing sensitive detection systems in environmental monitoring and biomedical diagnostics.

Case Studies

Comparison with Similar Compounds

Aminoaryl-Substituted Triazoles

- 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid (): Structure: An aminophenyl group at the N1 position. Activity: Exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative pathogens, including Vibrio cholerae . Comparison: The aromatic amino group enhances interactions with bacterial targets but may reduce solubility compared to the aliphatic pyrrolidine-fluoroethyl group in the target compound.

Aromatic Benzyl-Substituted Triazoles

- 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Methyl Ester-d2 (): Structure: Difluorobenzyl group at N1 and methyl ester at C3. Properties: Deuterated analog used as a metabolite tracer; fluorinated aromatic groups improve blood-brain barrier penetration .

Heterocyclic Ring Modifications

Pyrrolidine vs. Piperidine Derivatives

Azetidine Derivatives

Functional Group Variations

Carboxylic Acid vs. Ester Derivatives

Fluorinated Side Chains

Structural and Functional Comparison Table

Key Findings and Implications

- Fluorine Substitution: The 2-fluoroethyl group in the target compound likely improves pharmacokinetic properties compared to non-fluorinated analogs.

- Pyrrolidine vs.

- Carboxylic Acid Functionality : Enhances solubility and enables salt formation, critical for formulation development.

Preparation Methods

Starting Materials and Key Intermediates

- 1-substituted-4,5-dibromo-1H-1,2,3-triazole derivatives serve as key intermediates.

- The pyrrolidine ring with a 2-fluoroethyl substituent is prepared separately, often starting from pyrrolidine or protected pyrrolidine derivatives.

- Azide and alkyne precursors are used for the click chemistry step to form the triazole ring.

Stepwise Synthesis (Based on Patent US20180029999A1)

The preparation method involves the following steps:

Formation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediate:

- Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (MeTHF) with a mass-to-volume ratio of 1:2-50.

- Cool the solution to −78°C to 0°C.

- Add isopropylmagnesium chloride (a Grignard reagent) in a mole ratio of 1:0.8-1.5 relative to the dibromo-triazole and stir for 0.5-2 hours.

- Add a C1-C4 low alcohol (preferably methanol) to quench and obtain the 1-substituted-4-bromo-1H-1,2,3-triazole.

Carboxylation and formation of the carboxylic acid:

- Without isolating, add isopropylmagnesium chloride-lithium chloride composite to the reaction mixture.

- Heat to 10°C-50°C and stir for 0.5-2 hours.

- Cool to −30°C to 0°C and bubble carbon dioxide through the mixture for 5-30 minutes.

- Warm to 20°C-25°C, adjust pH to 1-5 with hydrochloric acid.

- Extract with organic solvents, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure at 40°C-50°C.

- This yields a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

-

- Dissolve the mixture in a THF/MeTHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) mixed solvent.

- Add inorganic or organic base and methyl iodide for methylation at 0°C-80°C for 5-48 hours.

- After reaction, add water and organic solvent for phase separation.

- Dry the organic layer, concentrate to obtain the methyl ester intermediate.

- Acidify the aqueous layer, extract, dry, and concentrate to crystallize and isolate the pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid product.

This method is noted for its simplicity, high yield, and suitability for industrial-scale production, overcoming drawbacks of earlier methods that used expensive or hazardous reagents like propiolic acid ethyl ester and sodium azide.

Synthesis of the Pyrrolidine Substituent with 2-Fluoroethyl Group

The pyrrolidine ring substituted with a 2-fluoroethyl group is synthesized separately, often through:

- Protection of pyrrolidine nitrogen.

- Alkylation with 2-fluoroethyl halides.

- Deprotection and further functionalization to introduce the methyl linkage to the triazole.

While specific detailed steps for this fragment are less documented in the provided sources, the general approach involves classical nucleophilic substitution and protection-deprotection strategies common in heterocyclic chemistry.

Formation of the 1,2,3-Triazole Ring via Click Chemistry

The triazole ring is typically formed by the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne:

- The pyrrolidinylmethyl azide or alkyne derivative is reacted with the complementary alkyne or azide under copper(I)-catalyzed conditions.

- This "click" reaction proceeds efficiently at room temperature or mild heating, producing the 1,4-disubstituted 1,2,3-triazole ring regioselectively.

- The reaction is monitored by thin-layer chromatography (TLC) and characterized by NMR and mass spectrometry.

Summary Table of Key Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Grignard addition to dibromo-triazole | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, THF/MeTHF | −78°C to 0°C | 0.5-2 hours | Molar ratio 1:0.8-1.5 |

| 2 | Alcohol quench | Methanol or other C1-C4 alcohol | 0°C | - | To obtain 1-substituted-4-bromo-triazole |

| 3 | Second Grignard addition + carboxylation | Isopropylmagnesium chloride-lithium chloride, CO2 bubbling | −30°C to 25°C | 0.5-2 h + 5-30 min CO2 | pH adjusted to 1-5 |

| 4 | Methylation | Methyl iodide, base (organic/inorganic), DMF/DMA, THF/MeTHF | 0°C to 80°C | 5-48 hours | Produces methyl ester intermediate |

| 5 | Extraction and purification | Acidification, organic solvent extraction, crystallization | 20°C to 5°C | - | Isolates pure carboxylic acid |

| 6 | Click chemistry (triazole formation) | Azide and alkyne precursors, Cu(I) catalyst | Room temperature or mild heating | Variable | Monitored by TLC, NMR, MS |

Research Findings and Advantages

- The method described in patent US20180029999A1 improves upon previous syntheses by avoiding highly toxic sodium azide and expensive propiolic acid esters.

- The use of Grignard reagents and controlled carboxylation allows for high yield and scalability.

- The click chemistry step ensures regioselective and efficient triazole ring formation.

- The presence of the fluorine atom in the 2-fluoroethyl substituent can enhance biological activity and metabolic stability, which is relevant for pharmaceutical applications.

Q & A

Q. What synthetic strategies are effective for introducing the 1,2,3-triazole-4-carboxylic acid moiety into pyrrolidine-based scaffolds?

The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, methyl esters of triazole-carboxylic acids (e.g., compound 5g in ) are hydrolyzed to carboxylic acids using LiOH·H₂O under reflux, achieving yields >60% . Optimization involves controlling reaction time (e.g., 17 hours) and stoichiometry (3.0 equiv LiOH) to avoid over-degradation.

Q. How can substituents on the pyrrolidine ring influence the compound’s physicochemical properties?

Substituents like the 2-fluoroethyl group enhance lipophilicity and metabolic stability. Comparative studies on pyrazole analogs () show that electron-withdrawing groups (e.g., -COOH at position 4) improve solubility and hydrogen-bonding capacity, critical for biological activity. Computational tools like PubChem’s physicochemical calculators (e.g., LogP, pKa) can predict these effects .

Q. What spectroscopic methods are reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., pyrrolidine methylene protons at δ 2.5–3.5 ppm, triazole protons at δ 7.5–8.5 ppm) .

- LCMS/HRMS : For molecular ion ([M+H]⁺) validation and purity assessment (>95% by HPLC) .

- IR spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can catalytic cross-coupling reactions be applied to functionalize the pyrrolidine-triazole core?

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl/heteroaryl introductions. For example, biphenyl derivatives ( ) are synthesized using Pd(PPh₃)₄ and boronic acids in THF at 40–100°C . Reaction optimization includes ligand screening (e.g., XPhos) and cesium carbonate as a base to enhance coupling efficiency .

Q. What strategies resolve contradictions in crystallographic data for fluoroethyl-substituted heterocycles?

High-resolution X-ray diffraction with SHELXL refinement ( ) is critical. Challenges include disorder in the fluoroethyl group due to rotational flexibility. Twinning and anisotropic displacement parameters must be addressed via iterative refinement cycles and validation tools (e.g., PLATON) .

Q. How does the 2-fluoroethyl group impact the compound’s binding affinity in target proteins?

Fluorine’s electronegativity and steric effects can modulate binding. For example, in PD-1/PD-L1 inhibitors ( ), fluorinated analogs exhibit enhanced hydrophobic interactions and metabolic resistance. Docking studies (e.g., AutoDock Vina) combined with MD simulations (GROMACS) can quantify these effects .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of analogs?

- Substituent variation : Replace the fluoroethyl group with methoxyethyl () or chloromethyl ( ) to assess electronic effects.

- Bioisosteric replacement : Substitute triazole with pyrazole () or indolizine () to evaluate ring flexibility.

- In vitro assays : Measure IC₅₀ in target-specific assays (e.g., enzyme inhibition) with controls for cytotoxicity (e.g., MTT assay) .

Methodological Considerations

Q. How to optimize reaction conditions for ester-to-acid hydrolysis without side products?

Use a 3:1 THF/H₂O solvent system with LiOH·H₂O (3.0 equiv) at 60°C for 6–8 hours. Monitor by TLC (silica gel, ethyl acetate/hexane 1:1). Quench with 1M HCl and extract with EtOAc to isolate the acid .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate bioavailability (%F), blood-brain barrier permeability, and CYP450 interactions.

- Quantum Mechanics : Gaussian 16 calculates electrostatic potential maps to identify reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.